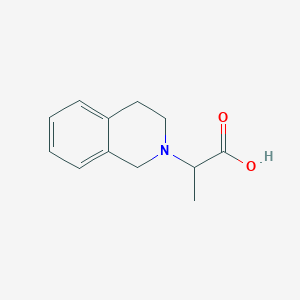

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

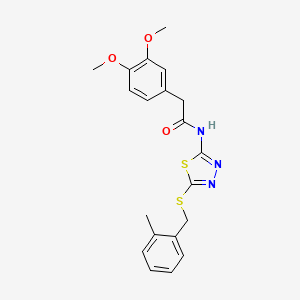

“2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid” is a chemical compound . It is an organic compound that contains an isoquinoline functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a modified Strecker synthesis was used to produce a compound with a similar structure . The reaction involved 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been determined. For example, the structure of a compound synthesized by a modified Strecker reaction was determined to be monoclinic, with molecules interacting via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A modified Strecker reaction was used to synthesize a compound with a similar structure . This reaction is one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .Aplicaciones Científicas De Investigación

Blood Coagulation Properties

A study by Limanskii et al. (2009) synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid and investigated their effects on blood coagulation. They found that all the synthesized compounds acted as hemostatics, with some particularly effective in decreasing blood coagulation time by 14-16% (Limanskii et al., 2009).

Antimicrobial Properties

The research conducted by Zubkov et al. (2016) examined the quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, which share molecular similarity with fluoroquinolone antibiotics. This study highlights the potential of such compounds, including 2-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, in creating new antimicrobial drugs (Zubkov et al., 2016).

Alkaloid Biosynthesis

Tanifuji et al. (2016) reported on the catalytic asymmetric synthesis of a common amino acid component in the biosynthesis of tetrahydroisoquinoline alkaloids. This study is relevant for understanding the role of similar compounds in alkaloid biosynthesis (Tanifuji et al., 2016).

Small Molecule Analysis

Shariatgorji et al. (2012) synthesized D(4)-α-Cyano-4-hydroxycinnamic acid (D(4)-CHCA) for use as a matrix in matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) of small molecule drugs and compounds, including isoquinoline alkaloids. This highlights the application of similar compounds in analytical chemistry for small molecule analysis (Shariatgorji et al., 2012).

Antifungal Activity

Surikova et al. (2010) synthesized amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid and tested their antifungal activity against Candida albicans. The study found that certain amides exhibited significant antifungal activity, suggesting the potential of related compounds, such as this compound, in antifungal applications (Surikova et al., 2010).

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBXROBGMOSNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)

![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)

![3-cinnamyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647497.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)